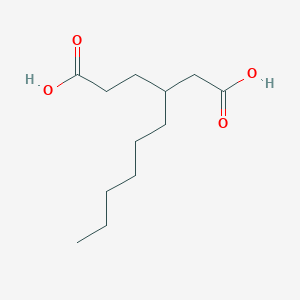

beta-n-Hexyladipic Acid

Beschreibung

beta-n-Hexyladipic Acid (C₁₂H₂₂O₄) is a branched dicarboxylic acid derived from adipic acid (HOOC(CH₂)₄COOH) with a hexyl (-CH₂(CH₂)₄CH₃) substituent at the beta position (second carbon of the adipic acid backbone). Its structure can be represented as HOOC(CH₂)₂CH(CH₂)₅CH₂COOH. This compound combines the reactivity of carboxylic acid groups with the hydrophobic properties of the alkyl chain, making it suitable for applications in polymer chemistry, surfactants, and specialty materials.

Eigenschaften

Molekularformel |

C12H22O4 |

|---|---|

Molekulargewicht |

230.30 g/mol |

IUPAC-Name |

3-hexylhexanedioic acid |

InChI |

InChI=1S/C12H22O4/c1-2-3-4-5-6-10(9-12(15)16)7-8-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) |

InChI-Schlüssel |

XUMKXZHRBDLSIM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(CCC(=O)O)CC(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Hydrophobicity : this compound’s long alkyl chain reduces water solubility compared to polar analogs like beta-Alanine or N-acetyl-beta-neuraminic acid.

- Acidity: The two carboxylic acid groups in this compound confer stronger acidity (pKa ~2–5) than monocarboxylic acids like beta-Hydroxyisovaleric acid (pKa ~4–5) .

- Biological Activity: Unlike beta-Alanine (a component of carnosine) or sialic acids (cell-signaling molecules) , this compound lacks known biological roles, suggesting industrial rather than metabolic applications.

Key Observations :

- Industrial vs. Biological Use : this compound’s branched structure aligns with applications requiring thermal stability and hydrophobicity (e.g., lubricants), unlike biologically active analogs like beta-Alanine.

- Synthetic Utility: The hexyl chain may enhance compatibility with nonpolar matrices in polymer blends, contrasting with hydrophilic sialic acids used in biomedicine .

Stability and Reactivity

Key Observations :

Q & A

Q. How do structural modifications of this compound influence its interactions with lipid bilayers in molecular dynamics studies?

- Computational Approach : Simulate using GROMACS or CHARMM with a POPC bilayer. Compare free energy profiles (umbrella sampling) for hexyl chain elongation vs. carboxyl group ionization. Validate with experimental data from fluorescence anisotropy (e.g., DPH probes) .

- Data Interpretation : If simulations predict higher membrane permeability but experimental flux assays show no change, reassign force field parameters or consider solvent entropy effects .

Q. What mechanisms underlie contradictory reports on this compound’s cytotoxicity in mammalian cell lines?

- Hypothesis Testing : Compare cytotoxicity assays (MTT vs. ATP-based luminescence) under identical conditions (e.g., HepG2 cells, 24–72 hr exposure). Control for solvent interference (e.g., DMSO ≤ 0.1%) and batch-to-batch variability in compound purity .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to resolve discrepancies. If IC50 values differ by >20%, investigate metabolic differences (e.g., CYP450 expression) across cell lines .

Q. How can researchers design multi-omics studies to explore this compound’s role in lipid metabolism regulation?

- Integrated Workflow : Pair transcriptomics (RNA-seq of treated adipocytes) with lipidomics (LC-MS lipid profiling). Use pathway enrichment tools (e.g., MetaboAnalyst, DAVID) to link differentially expressed genes (e.g., PPARγ) to altered lipid species (e.g., triglycerides) .

- Data Normalization : Address batch effects via ComBat or SVA. If lipidomic data contradicts transcriptomic trends, prioritize time-course experiments to resolve temporal delays in gene expression .

Q. What environmental fate studies are critical for assessing this compound’s persistence in aquatic ecosystems?

- Field and Lab Integration : Measure biodegradation in OECD 301D tests (28-day aerobic conditions) and photolysis rates under UV light (λ = 254 nm). Compare half-lives (t₁/₂) to QSAR predictions. If field t₁/₂ exceeds lab values by >50%, investigate biofilm-mediated degradation or sediment adsorption .

Tables for Methodological Reference

| Parameter | Synthesis Optimization | Stability Testing |

|---|---|---|

| Temperature Range | 110–130°C | 25–60°C |

| Key Analytical Tools | NMR, HPLC | LC-MS, FTIR |

| Critical Data Points | Purity >98%, Yield ≥65% | Degradation <5% at 4 weeks |

| Statistical Test | Application | Reference |

|---|---|---|

| ANOVA with Tukey HSD | Resolving cytotoxicity IC50 | |

| Principal Component Analysis | Multi-omics data integration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.